Jaspisamide C
CAS No.: 149420-78-0
Cat. No.: VC21086300
Molecular Formula: C45H62N4O12
Molecular Weight: 851 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149420-78-0 |
|---|---|
| Molecular Formula | C45H62N4O12 |
| Molecular Weight | 851 g/mol |
| IUPAC Name | N-[(E)-11-[(13E,24Z)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide |
| Standard InChI | InChI=1S/C45H62N4O12/c1-27-13-10-11-16-40-46-34(24-58-40)44-48-35(25-60-44)45-47-33(23-59-45)43(57-9)31(5)36(52)15-12-14-32(51)21-41(54)61-39(27)22-38(55-7)28(2)17-18-37(53)30(4)42(56-8)29(3)19-20-49(6)26-50/h11-12,15-16,19-20,23-32,38-39,42-43,51H,10,13-14,17-18,21-22H2,1-9H3/b15-12+,16-11-,20-19+ |
| Standard InChI Key | XGTLKZLKDQCQIQ-AMFGEKGLSA-N |
| Isomeric SMILES | CC1CC/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)/C=C/CC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)/C=C/N(C)C=O)OC)OC)O)C)OC |
| SMILES | CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)OC)O)C)OC |
| Canonical SMILES | CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)OC)O)C)OC |
Introduction
Chemical Structure and Properties
Molecular Structure
Jaspisamide C is characterized by a complex molecular structure with the chemical formula C45H62N4O12 and a molecular weight of 851.0 g/mol . The compound features multiple functional groups, including a macrolide ring structure with several hydrophobic regions that may contribute to its biological activity. Like other compounds in its family, Jaspisamide C likely contains a trisoxazole ring system, which is a characteristic feature observed in related compounds such as Jaspisamide A .
Structural Identifiers
Jaspisamide C has been assigned several identifiers in chemical databases and scientific literature:
| Identifier Type | Value |
|---|---|
| PubChem CID | 6444281 |
| CAS Number | 149420-78-0 |
| Molecular Formula | C45H62N4O12 |
| Molecular Weight | 851.0 g/mol |
| Creation Date in PubChem | April 28, 2006 |
| Last Modified | March 22, 2025 |
Synonyms
The compound is known by several synonyms in scientific literature:
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Jaspisamide C
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149420-78-0 (CAS Number)
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Kabiramide C, 21-O-de(aminocarbonyl)-23,24-didehydro-14-demethoxy-23-demethyl-25-deoxy-25-oxo-
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N-[(E)-11-[(13E,24Z)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide
Natural Source and Discovery
Origin in Marine Organisms
Jaspisamide C has been reported to occur naturally in marine sponges of the genus Jaspis . These sponges are known to produce a variety of bioactive compounds, including the jaspamide family. Marine sponges are recognized as prolific sources of novel compounds with diverse biological activities, making them valuable targets for natural product discovery programs.
Biological Activities
Predicted Effects on Actin Dynamics
Based on the activities of related compounds, Jaspisamide C may:
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Bind to G-actin (monomeric actin) forming a stable complex
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Potentially bind to protomers within F-actin (filamentous actin)
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Lead to severing and capping of the (+) end of actin filaments
These effects would likely disrupt cellular processes dependent on proper actin function, such as cell motility, cytokinesis, and intracellular transport.
Structural Insights from Related Compounds
High-Resolution Structural Studies
While no high-resolution structures specific to Jaspisamide C-actin complexes are mentioned in the search results, valuable insights can be gained from studies of related compounds. The interaction between Jaspisamide A and actin has been characterized by X-ray crystallography at a resolution of 1.6 Å .
These studies reveal that the binding of related compounds to actin involves:
| Structural Element | Interaction with Actin |
|---|---|
| Macrolide ring | Hydrophobic contacts with surface of actin at the interface of subdomains 1 and 3 |
| Hydrophobic tail | Binds deeply within the cleft between subdomains 1 and 3 |
| Polar groups | Generally directed toward the solvent |
| Trisoxazole ring | Interacts with actin subdomain 1 |
Source: Analysis of Jaspisamide A and Kabiramide C binding to actin
Binding Mechanism
The binding of related compounds to actin appears to occur through a two-step process, resulting in a stable and long-lived complex . This binding mechanism likely confers these compounds with their potent effects on actin dynamics and subsequent cytotoxicity.
Comparative Analysis with Related Compounds
Jaspamide Family
The jaspamide (jasplakinolide) family, which includes various congeners related to Jaspisamide C, has been studied for their biological activities:
| Compound | Source | Notable Activities | IC50 Values |
|---|---|---|---|
| Jaspamide (1) | Jaspis diastra | Cytotoxic against multiple cell lines | A172: 1.30 ± 0.05 μg/mL TERA1: 2.59 ± 0.33 μg/mL DLD1: 0.68 ± 0.11 μg/mL HaCaT: 0.82 ± 0.19 μg/mL |
| Jaspamide Q | Jaspis diastra | Present in hexane and ethyl acetate extracts | Not specified |
| Jaspamide R | Jaspis diastra | Present in hexane and ethyl acetate extracts | Not specified |
| Jaspamide Z1 | Jaspis diastra | Present in all extracts (hexane, ethyl acetate, methanol) | Not specified |
Source: LC-MS/MS study of jaspamide and congeners
Trisoxazole Macrolides
Jaspisamide C belongs to the larger family of trisoxazole macrolides, which includes compounds such as Kabiramide C. These marine-derived compounds share key structural features that contribute to their actin-binding properties and subsequent biological activities .
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